molecular formula C20H40N4O10 B1195528 G418

G418

Cat. No.: B1195528
M. Wt: 496.6 g/mol
InChI Key: BRZYSWJRSDMWLG-KVXRWBJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1. It is produced by the bacterium Micromonospora rhodorangea. Geneticin is widely used in laboratory research to select genetically engineered cells by inhibiting protein synthesis in both prokaryotic and eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geneticin is synthesized through fermentation by the bacterium Micromonospora rhodorangea. The synthesis involves the production of the antibiotic through a series of biochemical reactions within the bacterium .

Industrial Production Methods: Industrial production of Geneticin involves large-scale fermentation processes. The bacterium Micromonospora rhodorangea is cultured in bioreactors under controlled conditions to maximize the yield of Geneticin. The antibiotic is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Geneticin undergoes several types of chemical reactions, including:

    Oxidation: Geneticin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within Geneticin, altering its activity.

    Substitution: Geneticin can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms of Geneticin .

Scientific Research Applications

Geneticin has a wide range of applications in scientific research, including:

Mechanism of Action

Geneticin exerts its effects by binding to the ribosome and inhibiting protein synthesis. This inhibition occurs during the elongation step of translation, preventing the formation of functional proteins. The molecular targets of Geneticin include the ribosomal subunits in both prokaryotic and eukaryotic cells. The pathways involved in its mechanism of action are primarily related to the inhibition of protein synthesis .

Comparison with Similar Compounds

    Gentamicin: Similar in structure and function, but with different specificity and potency.

    Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Kanamycin: Shares structural similarities and is used for similar applications.

Uniqueness of Geneticin: Geneticin is unique in its high potency and effectiveness in selecting genetically engineered cells. It is considered the gold standard for eukaryotic cell selection due to its high purity and reliability compared to other aminoglycoside antibiotics .

Properties

Molecular Formula

C20H40N4O10

Molecular Weight

496.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+,19+,20-/m0/s1

InChI Key

BRZYSWJRSDMWLG-KVXRWBJUSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O

Synonyms

antibiotic G 418
antibiotic G-418
G 418 sulfate
G-418
G418
Geneticin

Origin of Product

United States

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